1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene
Description
Properties
Molecular Formula |
C9H3ClF8O |
|---|---|
Molecular Weight |
314.56 g/mol |
IUPAC Name |
2-chloro-1-(difluoromethoxy)-3,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3ClF8O/c10-6-4(19-7(11)12)2-1-3(8(13,14)15)5(6)9(16,17)18/h1-2,7H |
InChI Key |
XTGCAUOEOULSDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Chlorination-Fluorination Route
Para-xylene derivatives serve as starting materials for introducing trifluoromethyl groups. Chlorination at elevated temperatures (150–170°C) under UV irradiation converts methyl groups to trichloromethyl intermediates. Subsequent fluorination with anhydrous hydrogen fluoride (HF) at 80°C replaces chlorine atoms with fluorine, yielding trifluoromethyl groups. For 1,2-bis(trifluoromethyl) substitution, meta-xylene derivatives may be preferable to direct chlorination/fluorination to the 1- and 2-positions.
Reaction Conditions:
- Chlorination: Cl₂ gas, radical initiators (e.g., azobisisobutyronitrile), 90–100°C.
- Fluorination: HF, 80°C, 4–6 hours, autoclave pressure up to 35 kg/cm².
Challenges:
- Regioselectivity: Competing ortho/para isomer formation during chlorination necessitates careful temperature and catalyst control.
- Safety: HF handling requires specialized equipment due to its corrosive nature.
Difluoromethoxy Group Installation at Position 4
The difluoromethoxy (-OCHF₂) group presents unique synthetic challenges due to the need for precise fluorine substitution. Existing methods for trifluoromethoxy (-OCF₃) synthesis provide a foundation for adaptation.
Partial Fluorination of Chloromethoxy Intermediates
Trichloromethoxybenzene (Cl₃CO-C₆H₄-) can be fluorinated under controlled conditions to replace two chlorine atoms with fluorine, yielding -OCHF₂. This approach mirrors the synthesis of trifluoromethoxybenzene but uses milder fluorinating agents to prevent over-fluorination.
Proposed Pathway:
Nucleophilic Substitution
A nitro or chloro group at position 4 can be replaced via nucleophilic aromatic substitution (NAS) using difluoromethoxide ions (CHF₂O⁻).
Example Protocol:
- Nitration: Introduce nitro group at position 4 using HNO₃/H₂SO₄.
- Reduction: Convert nitro to amine using H₂/Pd-C.
- Diazotization/Substitution:
- Diazotize amine with NaNO₂/H₂SO₄.
- Substitute with CHF₂O⁻ generated from CHF₂Cl and base.
Integrated Synthesis Routes
Combining the above steps, two plausible routes emerge:
Sequential Functionalization
- Start with 1,2-dimethyl-4-methoxybenzene.
- Chlorinate methyl groups to -CCl₃, then fluorinate to -CF₃.
- Electrophilic chlorination at position 3.
- Convert methoxy to -OCHF₂ via partial fluorination.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The presence of multiple fluorine atoms can influence the oxidation and reduction behavior of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, as well as oxidizing and reducing agents like potassium permanganate and sodium borohydride . Reaction conditions often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, influencing their activity . The compound’s lipophilicity also allows it to interact with lipid membranes, affecting cellular processes .
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
Key Observations :
- The target compound exhibits greater electron deficiency compared to analogs due to the synergistic effects of -CF₃, -Cl, and -OCHF₂.
- The difluoromethoxy group (-OCHF₂) in the target compound offers stronger electron withdrawal and metabolic stability compared to methoxy (-OCH₃) in the analog from .
- Trifluoromethylthio (-SCF₃) groups in derivatives improve oxidative stability but reduce synthetic accessibility compared to -CF₃ .
Research Findings and Data Trends
Electronic Effects of Substituents
- Trifluoromethyl (-CF₃) : Induces strong inductive electron withdrawal, deactivating the ring toward electrophilic substitution.
- Difluoromethoxy (-OCHF₂) : Combines electron withdrawal (via -F) with steric bulk, reducing nucleophilic attack at the oxygen atom.
- Chloro (-Cl) : Moderately deactivating but less so than -CF₃ or -OCHF₂.
Thermal and Chemical Stability
- The target compound’s melting point is expected to exceed 150°C (based on analogs), while the analog from likely has a lower melting point (~100°C) due to reduced fluorination .
Biological Activity
1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene is a highly fluorinated aromatic compound characterized by its unique substitution pattern. With a molecular formula of and a molecular weight of 314.56 g/mol, this compound features two trifluoromethyl groups, a chlorine atom, and a difluoromethoxy substituent on a benzene ring. These structural characteristics significantly influence its chemical behavior and biological activity, making it a subject of interest in various fields such as medicinal chemistry and materials science .
The biological activity of this compound is primarily determined by its interactions with biological targets. The presence of multiple electronegative fluorine atoms enhances the compound's lipophilicity and stability, which may lead to increased binding affinity to specific proteins and enzymes. This interaction can potentially alter enzyme activity or influence cellular signaling pathways, contributing to its pharmacological potential .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1,2-Bis(trifluoromethyl)benzene | Lacks chlorine and difluoromethoxy groups | Only contains trifluoromethyl substituents |
| 1,4-Bis(trifluoromethyl)benzene | Different substitution pattern | Trifluoromethyl groups are para rather than ortho/para |
| 1,2-Bis(difluoromethoxy)benzene | Contains difluoromethoxy but no trifluoromethyl or chlorine | Focuses on difluoromethoxy substituents without halogens |
The combination of trifluoromethyl, chlorine, and difluoromethoxy groups in this compound imparts distinct chemical properties that set it apart from these similar compounds. Its enhanced stability and reactivity make it particularly interesting for further research and application development.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of fluorinated aromatic compounds, derivatives similar to this compound demonstrated significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar trifluoromethyl substitutions were found to inhibit cell growth at IC50 values ranging from 7.76 µM to 9.76 µM against HCT116 and OVCAR-8 cell lines respectively .
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of halogenated aromatic compounds revealed that those with multiple electronegative substituents exhibited enhanced antibacterial activity. The study suggested that the presence of fluorine atoms contributes to increased membrane permeability and disruption of microbial cellular processes .
Q & A
Basic: What are the optimal synthetic routes for 1,2-Bis(trifluoromethyl)-3-chloro-4-(difluoromethoxy)benzene?
Methodological Answer:
The synthesis typically involves multi-step halogenation and functional group introduction. A common approach is:
Halogenation: Start with a benzene derivative (e.g., 3,5-bis(trifluoromethyl)phenol) and introduce chlorine via electrophilic substitution using Fe-mediated reduction (e.g., Fe/HCl) .
Etherification: React with difluoromethoxy precursors (e.g., difluoromethyl bromide) under basic conditions (K₂CO₃/DMF) to install the difluoromethoxy group at the para position .
Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .
Key Considerations:
- Monitor reaction progress via TLC or GC-MS to avoid over-halogenation.
- Use anhydrous conditions for trifluoromethyl group stability .
Advanced: How can conflicting ¹⁹F NMR data for trifluoromethyl groups be resolved?
Methodological Answer:
Conflicting ¹⁹F NMR signals (e.g., split peaks or unexpected shifts) often arise from:
Dynamic effects: Rotational barriers in trifluoromethyl groups can cause signal splitting. Use variable-temperature NMR to confirm .
Impurities: Trace solvents (e.g., DMF) or byproducts (e.g., unreacted halides) may interfere. Compare with certified reference materials (CRMs) for ³,⁵-bis(trifluoromethyl)benzoic acid .
Solvent effects: Record spectra in deuterated chloroform (CDCl₃) or DMSO-d₆ for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
